molecular formula C18H12ClFN2O4S B11309051 Phenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Phenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11309051
M. Wt: 406.8 g/mol
InChI Key: LWAJPCYRXAZVIX-UHFFFAOYSA-N
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Description

PHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a chlorinated pyrimidine ring, and a fluorophenyl methanesulfonyl moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and the introduction of the fluorophenyl methanesulfonyl group. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Chlorination: The pyrimidine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Fluorophenyl Methanesulfonyl Group: This step involves the reaction of the chlorinated pyrimidine with a fluorophenyl methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

PHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of PHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    PHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: shares similarities with other sulfonyl pyrimidines and fluorophenyl derivatives.

    Triazole-Pyrimidine Hybrids: These compounds also exhibit significant biological activities and are used in similar research contexts.

Uniqueness

The uniqueness of PHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H12ClFN2O4S

Molecular Weight

406.8 g/mol

IUPAC Name

phenyl 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C18H12ClFN2O4S/c19-14-10-21-18(27(24,25)11-12-6-4-5-9-15(12)20)22-16(14)17(23)26-13-7-2-1-3-8-13/h1-10H,11H2

InChI Key

LWAJPCYRXAZVIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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